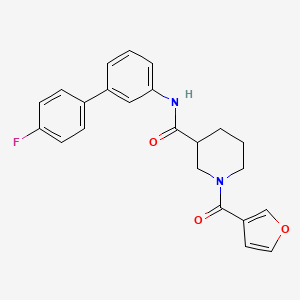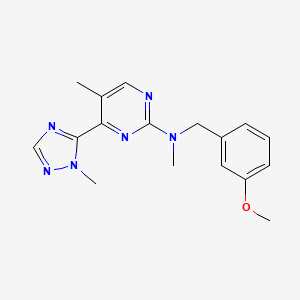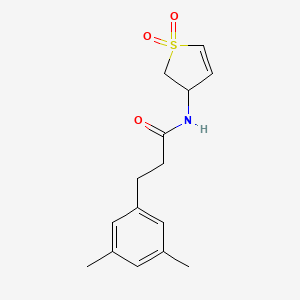![molecular formula C15H20N4S B3809321 N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate](/img/structure/B3809321.png)
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate
Vue d'ensemble
Description
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate exerts its therapeutic effects by binding to and inhibiting the activity of a specific enzyme called monoacylglycerol lipase (MAGL). MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, appetite regulation, and inflammation. Inhibition of MAGL by N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate leads to an increase in the levels of 2-AG, which in turn activates cannabinoid receptors and produces various therapeutic effects.
Biochemical and Physiological Effects:
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has been shown to produce various biochemical and physiological effects depending on the target tissue and cell type. In cancer cells, N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate induces apoptosis by activating the intrinsic pathway and inhibiting the extrinsic pathway. In neurodegenerative diseases, N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate reduces the levels of amyloid-beta and tau proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's. In the immune system, N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has several advantages for lab experiments, including its high potency and selectivity for MAGL, its ability to cross the blood-brain barrier, and its low toxicity. However, N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate also has some limitations, including its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential off-target effects.
Orientations Futures
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has several potential future directions for research and development. These include the development of more potent and selective MAGL inhibitors, the investigation of the therapeutic potential of N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate in other diseases such as diabetes and obesity, and the exploration of the pharmacokinetics and pharmacodynamics of N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate in vivo. Additionally, the use of N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Applications De Recherche Scientifique
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-2-8-19(9-3-1)12-14-5-4-13(20-14)10-18-15-11-16-6-7-17-15/h4-7,11H,1-3,8-10,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFARTLJJRODCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)CNC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3'R*,4'R*)-1'-[2-chloro-5-(trifluoromethyl)benzoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B3809256.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3809259.png)


![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B3809276.png)
![8-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3809284.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B3809290.png)
![6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B3809303.png)
![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B3809306.png)
![N,1-dimethyl-6-oxo-N-[(5-phenylisoxazol-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B3809311.png)
![2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B3809333.png)
![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B3809344.png)